N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
This compound is a heterocyclic hybrid molecule combining a pyrazole-thiazole core with a 2-methylindole-2-oxoacetamide moiety. The pyrazole ring (3-methyl-substituted) is linked to a 4-(p-tolyl)thiazole group, while the oxoacetamide side chain incorporates a 2-methylindole scaffold.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-14-8-10-17(11-9-14)20-13-33-25(27-20)30-21(12-15(2)29-30)28-24(32)23(31)22-16(3)26-19-7-5-4-6-18(19)22/h4-13,26H,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRUHGNEQAZGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division. FtsZ is currently considered a potential target for the development of novel antibacterial agents.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the polymerization of tubulin, which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in their normal function, thereby inhibiting cell division.
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Structural Characteristics
The compound features a pyrazole ring, a thiazole moiety, and an indole group, which are known for their diverse biological activities. The presence of these functional groups allows for unique interactions with biological targets, enhancing the compound's pharmacological potential.
Biological Activities
Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated the anticancer properties of similar compounds. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values indicating potent growth inhibition (e.g., IC50 values as low as 0.08 µM) .
- Anti-inflammatory Effects : Pyrazole derivatives have been recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
- DNA Interaction Studies :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Thiazole Ring : Reacting p-tolylamine with α-haloketones.
- Formation of Pyrazole Ring : Utilizing hydrazine with 1,3-diketones.
- Coupling Reaction : Condensation reaction between the thiazole and pyrazole intermediates.
- Final Amide Formation : Reaction with an acylating agent to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its combination of p-tolyl-thiazole and indole-oxoacetamide groups. Below is a comparative analysis with key analogues:
Key Observations :
- Indole vs. Amide Side Chains : The 2-methylindole-oxoacetamide moiety may offer stronger hydrogen-bonding interactions with biological targets (e.g., kinases) than simple alkylamides (Compound A) or esters (Compound C).
- Synthetic Complexity : The target compound’s multi-step synthesis (pyrazole cyclization, thiazole formation, and amide coupling) contrasts with the hydrazone-based route for Compound A, which achieves higher yields (82%) .
Pharmacological Potential
- Anticancer Activity : Similar to Compound B (GI₅₀: 8 µM), the indole-oxoacetamide group may disrupt tubulin polymerization or kinase signaling.
- Anti-inflammatory Potential: The pyrazole-thiazole core in Compound A shows COX-2 inhibition, implying the target compound could modulate prostaglandin pathways.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | 498.56 | 420.48 | 385.41 |
| LogP (Predicted) | 3.8 | 2.9 | 2.5 |
| Solubility (µg/mL) | <10 (aqueous buffer) | 45 (aqueous buffer) | 120 (DMSO) |
The higher LogP of the target compound indicates superior lipid solubility but poorer aqueous solubility, necessitating formulation strategies for in vivo studies.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclocondensation of thiazole and pyrazole precursors, followed by coupling with the indole-oxoacetamide moiety. Key steps require precise control of temperature (60–80°C) and pH (neutral to slightly acidic) to achieve high yields (>70%). Reaction intermediates should be purified via column chromatography, and final product purity is confirmed by NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazole and indole moieties.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency.
- X-ray Crystallography (if crystalline): Resolves absolute configuration .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should include:
- Enzyme Inhibition Assays : Target kinases or proteases relevant to cancer or inflammation.
- Receptor Binding Studies : Use radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity Profiling : Employ cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across assay platforms be systematically resolved?
- Orthogonal Assays : Validate hits using alternative methods (e.g., fluorescence polarization vs. SPR).
- Metabolic Stability Checks : Use liver microsomes to rule out rapid degradation.
- Impurity Profiling : LC-MS/MS to detect trace side products interfering with assays .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
- Systematic Substituent Variation : Modify thiazole (e.g., p-tolyl → halogenated aryl) or indole (e.g., 2-methyl → 5-fluoro) groups.
- Computational Modeling : DFT calculations to predict electronic effects and docking studies (e.g., AutoDock Vina) to map binding poses.
- Comparative Bioassays : Test derivatives against a panel of related targets (e.g., EGFR, VEGFR) .
Q. Which computational approaches predict binding modes and interaction mechanisms with targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (≥100 ns) to assess stability.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can challenges in synthesizing multi-step derivatives with modified heterocycles be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
